molecular formula C9H11IN2 B11848610 6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline

6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B11848610
M. Wt: 274.10 g/mol
InChI Key: ZGTWHCRMQLPXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific iodine substituent, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H11IN2

Molecular Weight

274.10 g/mol

IUPAC Name

7-iodo-4-methyl-2,3-dihydro-1H-quinoxaline

InChI

InChI=1S/C9H11IN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3

InChI Key

ZGTWHCRMQLPXQQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC2=C1C=CC(=C2)I

Origin of Product

United States

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